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Compound of Interest

Compound Name: GNE-555

Cat. No.: B1150082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical studies on

Elezanumab (also known as ABT-555), a human monoclonal antibody that selectively targets

and inhibits Repulsive Guidance Molecule A (RGMa). The following sections detail the available

quantitative data, experimental methodologies, and key signaling pathways associated with

Elezanumab's mechanism of action, offering a valuable resource for professionals in the field of

neurodegenerative disease and regenerative medicine.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of

Elezanumab, providing insights into its potency and efficacy in various models of neurological

injury and disease.

Table 1: In Vitro Potency of Elezanumab

Parameter Value Cell/Assay System Source

IC50 ~97 pM

RGMa-mediated BMP

signaling (SMAD1/5/8

pathway)

[1]

Table 2: In Vivo Efficacy of Elezanumab in Animal Models
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Animal Model Dosing Regimen Key Findings Source

Optic Nerve Crush &

Optic Neuritis (Female

Lewis Rats)

1-10 mg/kg; IV; once

a week for 5 doses

Promoted axonal

regeneration and

prevented retinal

nerve fiber layer

degeneration.

[1][2]

Spinal Targeted

Experimental

Autoimmune

Encephalomyelitis

(EAE) (Female Lewis

Rats)

0.01, 0.1, 1, 10 mg/kg;

IV; once a week for 3

doses

Promoted axonal

regeneration and

remyelination,

decreased

inflammatory lesion

area, and improved

functional recovery.

[1][2][3]

Mouse Cuprizone

Model
Not specified

Reduced

demyelination.
[2][3]

Rabbit Embolic

Permanent Middle

Cerebral Artery

Occlusion (pMCAO)

Weekly IV infusions

(doses not specified);

treatment initiated 6

and 24 hours post-

stroke

Significantly improved

neuromotor function

and reduced

neuroinflammation

(microglial and

astrocyte activation).

[3][4]

Thoracic

Hemicompression

Spinal Cord Injury

(Non-human primate)

Systemic intravenous

(IV) administration

over 6 months

Well tolerated and

associated with

significant

improvements in

locomotor function

and improved

microstructural

integrity of

extralesional tissue.

[5]

Experimental Protocols
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A detailed understanding of the methodologies employed in the preclinical assessment of

Elezanumab is crucial for the interpretation of the presented data.

In Vitro Inhibition of RGMa-Mediated BMP Signaling
The potency of Elezanumab in inhibiting the signaling cascade initiated by RGMa was

quantified by measuring the phosphorylation of downstream effectors. The IC50 value was

determined in an assay that measured the inhibition of RGMa-mediated Bone Morphogenetic

Protein (BMP) signaling through the SMAD1/5/8 pathway.[1] This typically involves co-culturing

cells responsive to BMP with RGMa in the presence of varying concentrations of Elezanumab

and then quantifying the levels of phosphorylated SMAD1/5/8.

Animal Models of Neurological Disease and Injury
Optic Nerve Crush and Optic Neuritis Models: These models are used to assess the

neuroprotective and neuroregenerative effects of therapeutic agents on retinal ganglion cells

and their axons. In these studies, female Lewis rats underwent either a mechanical crush of

the optic nerve or induction of optic neuritis. Treatment with Elezanumab was administered

intravenously, and outcomes were assessed by histological analysis of the optic nerve and

retina to quantify axonal regeneration and preservation of the retinal nerve fiber layer.[1][2]

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is a widely used animal

model for multiple sclerosis. In the spinal targeted EAE model in female Lewis rats, the

disease is induced to primarily affect the spinal cord. Elezanumab was administered

intravenously, and its efficacy was evaluated by monitoring clinical scores of disease

severity, as well as histological analysis of the spinal cord to assess for demyelination,

axonal damage, and inflammation.[1][2][3]

Cuprizone-Induced Demyelination Model: This is a toxic model of demyelination in mice

where the ingestion of cuprizone leads to the death of oligodendrocytes, the myelin-

producing cells in the central nervous system. The effect of Elezanumab on demyelination

was assessed through histological analysis of brain tissue.[2][3]

Rabbit Embolic Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: This model of

ischemic stroke involves the occlusion of a major cerebral artery, leading to brain injury. The

neuroprotective and functional recovery effects of Elezanumab were evaluated by

administering the antibody intravenously at different time points after the stroke. Neuromotor
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function was assessed using behavioral tests, and neuroinflammation was quantified through

immunohistochemical analysis of microglial and astrocyte activation in the brain.[3][4]

Non-Human Primate (NHP) Spinal Cord Injury Model: A thoracic hemicompression model of

spinal cord injury was utilized to assess the efficacy of Elezanumab in a model more

translationally relevant to human injury. Systemic intravenous administration was performed

over a six-month period. Functional recovery was measured by locomotor function tests, and

neuroprotective effects were assessed using advanced imaging techniques to evaluate the

microstructural integrity of the spinal cord tissue.[5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway targeted by Elezanumab and a general workflow for preclinical in vivo efficacy studies.
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Caption: Elezanumab (ABT-555) inhibits the RGMa signaling pathway.
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Caption: General workflow for in vivo preclinical efficacy studies of Elezanumab.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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